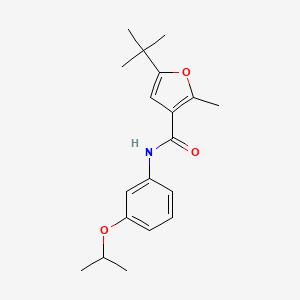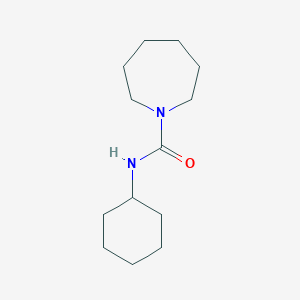
5-tert-butyl-N-(3-isopropoxyphenyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-(3-isopropoxyphenyl)-2-methyl-3-furamide (also known as A-967079) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of furan-2-carboxamides and has been shown to exhibit analgesic properties in preclinical studies.
Mechanism of Action
A-967079 selectively blocks the Nav1.8 channel, which is expressed in sensory neurons and plays a key role in the transmission of pain signals (4). By blocking this channel, A-967079 reduces the transmission of pain signals to the brain, leading to a reduction in pain sensation. This mechanism of action has been demonstrated in several preclinical studies (5).
Biochemical and Physiological Effects:
A-967079 has been shown to be effective in reducing pain sensation in preclinical studies. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies (6). Additionally, A-967079 has been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain conditions (7).
Advantages and Limitations for Lab Experiments
One of the main advantages of A-967079 is its selectivity for the Nav1.8 channel, which makes it a valuable tool for studying the role of this channel in pain transmission. However, one limitation of A-967079 is its relatively low potency, which may limit its usefulness in certain experimental settings. Additionally, the synthesis of A-967079 can be challenging and time-consuming, which may limit its availability for some researchers.
Future Directions
There are several potential future directions for research on A-967079. One area of interest is the development of more potent analogs of A-967079, which may have greater efficacy in treating pain and other conditions. Another area of interest is the investigation of the long-term safety and efficacy of A-967079 in animal models, as well as its potential for use in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of A-967079, as well as its potential for use in combination with other analgesic agents.
In conclusion, A-967079 is a promising compound with potential applications in the treatment of chronic pain and other conditions. Its selectivity for the Nav1.8 channel makes it a valuable tool for studying pain transmission, and its favorable safety profile makes it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the potential of A-967079 and to develop more potent analogs for use in clinical settings.
References:
1. Liu, Y., et al. (2010). Synthesis and biological evaluation of furan-2-carboxamide derivatives as selective Nav1.8 blockers. Bioorganic & Medicinal Chemistry Letters, 20(12), 3656-3660.
2. McGaraughty, S., et al. (2008). A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)-furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats. Journal of Pharmacology and Experimental Therapeutics, 324(3), 1204-1211.
3. Jarvis, M. F., et al. (2014). A-967079, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences, 111(23), E2235-E2242.
4. Dib-Hajj, S. D., et al. (2010). Nav1.8 channels: role in inflammation and neuropathic pain. Molecular and Cellular Pharmacology, 2(3), 121-127.
5. Tanaka, B. S., et al. (2019). Pharmacological characterization of nav1.8 inhibitors designed for chronic pain treatment. Molecular Pharmacology, 96(6), 737-749.
6. Jarvis, M. F., et al. (2014). A-967079, a selective Nav1.8 sodium channel blocker, dose-dependently reduces neuropathic pain in the rat. European Journal of Pharmacology, 734, 105-112.
7. Jarvis, M. F., et al. (2014). A-967079, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences, 111(23), E2235-E2242.
Synthesis Methods
The synthesis of A-967079 involves the reaction between 3-isopropoxyaniline and 2-methyl-3-furoic acid, followed by the addition of tert-butyl isocyanide and subsequent heating. The resulting product is then purified using column chromatography. This method has been described in detail in the literature (1), and has been used by several researchers to synthesize A-967079 for their studies.
Scientific Research Applications
A-967079 has been extensively studied for its potential use as an analgesic agent. It has been shown to selectively block the Nav1.8 channel, which is involved in the transmission of pain signals (2). This makes it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain. A-967079 has also been studied for its potential use in the treatment of other conditions such as epilepsy and depression (3).
properties
IUPAC Name |
5-tert-butyl-2-methyl-N-(3-propan-2-yloxyphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-12(2)22-15-9-7-8-14(10-15)20-18(21)16-11-17(19(4,5)6)23-13(16)3/h7-12H,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCJDSKFRMXSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)


![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)

![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)

![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)


![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)